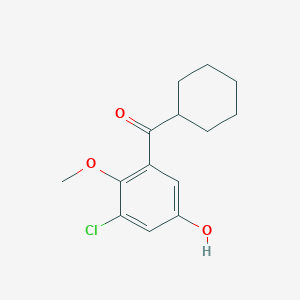
(3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone is an organic compound characterized by the presence of a chloro, hydroxy, and methoxy group attached to a phenyl ring, along with a cyclohexyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-hydroxy-2-methoxybenzaldehyde and cyclohexylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where cyclohexylmagnesium bromide reacts with 3-chloro-5-hydroxy-2-methoxybenzaldehyde to form the desired product.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone moiety can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-5-hydroxy-2-methoxyphenyl)(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclohexyl group.
(3-Chloro-5-hydroxy-2-methoxyphenyl)(methyl)methanone: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
(3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
CAS No. |
918311-01-0 |
|---|---|
Molecular Formula |
C14H17ClO3 |
Molecular Weight |
268.73 g/mol |
IUPAC Name |
(3-chloro-5-hydroxy-2-methoxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C14H17ClO3/c1-18-14-11(7-10(16)8-12(14)15)13(17)9-5-3-2-4-6-9/h7-9,16H,2-6H2,1H3 |
InChI Key |
KOROEGGLCPHRGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)O)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















